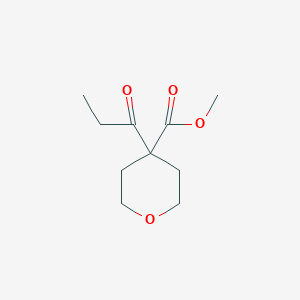

Methyl 4-propanoyloxane-4-carboxylate

Description

Overview of Oxane Derivatives in Organic Chemistry

Oxane, a six-membered saturated ring containing one oxygen atom, serves as the parent structure for a vast family of derivatives. These compounds are prevalent in numerous natural products and have been instrumental as synthetic intermediates in the construction of complex molecular architectures. The chemistry of oxane derivatives is largely dictated by the conformational preferences of the six-membered ring, which typically adopts a chair conformation to minimize steric and torsional strain. The presence of the heteroatom influences bond lengths, bond angles, and the electronic environment of the ring, thereby affecting its reactivity.

Substituents on the oxane ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org This conformational bias is a key determinant in the stereochemical outcome of reactions involving oxane derivatives.

Significance of Multifunctionalized Cyclic Ethers in Chemical Synthesis

Multifunctionalized cyclic ethers, which bear two or more functional groups, are of paramount importance in synthetic organic chemistry. These compounds serve as versatile building blocks, allowing for the introduction of molecular complexity in a controlled and predictable manner. The presence of multiple functional groups offers several strategic advantages:

Orthogonal Reactivity: Different functional groups can be manipulated independently under specific reaction conditions, enabling sequential and selective transformations.

Stereochemical Control: The rigid framework of the cyclic ether can be exploited to direct the stereochemical outcome of reactions at or near the functional groups.

Scaffolding for Complex Molecules: They provide a core structure upon which more intricate molecular systems can be assembled, finding applications in medicinal chemistry and materials science. researchgate.netnih.gov

The synthesis of these molecules often involves sophisticated strategies to control regioselectivity and stereoselectivity. nih.gov

Structural Peculiarities of Methyl 4-propanoyloxane-4-carboxylate within the Context of Cyclic Esters and Ethers

This compound is a unique molecule that incorporates both an ether linkage within a cyclic framework and a geminal ester and propanoyl group at the C4 position. This specific arrangement of functional groups imparts distinct structural and electronic characteristics.

The oxane ring is expected to adopt a chair conformation. A critical structural feature is the presence of two non-hydrogen substituents at the same carbon atom (C4). In a chair conformation, one of these substituents will be forced to occupy an axial position, which can lead to significant steric strain. The conformational analysis of similarly substituted 1,3-dioxanes has shown that the energy barriers for ring inversion can be influenced by the nature of the substituents. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 856414-66-9 |

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| Appearance | Expected to be a liquid |

This data is compiled from publicly available chemical databases. researchgate.netacs.org

Hypothetical Spectroscopic Data

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Ester) | ~170-175 |

| Carbonyl (Ketone) | ~200-210 |

| C4 (Quaternary) | ~80-90 |

| O-CH₃ (Ester) | ~52 |

| CH₂ (Oxane ring, adjacent to O) | ~65-70 |

| CH₂ (Oxane ring) | ~30-40 |

| CH₂ (Propanoyl) | ~35-45 |

| CH₃ (Propanoyl) | ~8-12 |

Note: These are estimated values and may differ from experimental results. The chemical shifts for carbonyl carbons in similar ester and ketone environments have been reported in the literature. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-propanoyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-8(11)10(9(12)13-2)4-6-14-7-5-10/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDPPIJGLQLOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCOCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Methyl 4 Propanoyloxane 4 Carboxylate

Hydrolysis and Saponification Reactions

Hydrolysis of Methyl 4-propanoyloxane-4-carboxylate involves the cleavage of one or both of its ester linkages by water. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of esters like this compound is a reversible equilibrium process. libretexts.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which provides the necessary hydronium ions (H₃O⁺). libretexts.org The mechanism is a nucleophilic acyl substitution and generally follows the A-AC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular).

The process involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion. libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the now-activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking water molecule to the oxygen of the leaving alcohol group (either methanol (B129727) from the methyl carboxylate or the oxane-based alcohol from the propanoyloxy group). This converts the alkoxy group into a better leaving group (an alcohol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product.

Depending on which ester group is hydrolyzed, the products would be 4-hydroxy-4-(methoxycarbonyl)oxane and propanoic acid, or 4-hydroxy-4-(propanoyloxy)oxane and methanol, followed by potential hydrolysis of the second ester group.

Base-Catalyzed Saponification Mechanisms, including Lactone Analogs

Base-catalyzed hydrolysis, or saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com The reaction is typically carried out with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.comnumberanalytics.com The mechanism is also a nucleophilic acyl substitution, known as the B-AC2 pathway (base-catalyzed, acyl-oxygen cleavage, bimolecular).

The steps for saponification are:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. organicchemistrytutor.com This attack forms a tetrahedral alkoxide intermediate. organicchemistrytutor.com

Elimination of the Alkoxide Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (e.g., methoxide, CH₃O⁻). This step results in the formation of a carboxylic acid. masterorganicchemistry.com

This process is termed "saponification" from the Latin sapo for soap, as this reaction is used to produce soap from fats (triglycerides). numberanalytics.comlibretexts.org

Lactone Analogs: Cyclic esters, known as lactones, also undergo saponification through an identical mechanism. organicchemistrytutor.com The hydroxide ion attacks the carbonyl carbon within the ring, leading to a tetrahedral intermediate. organicchemistrytutor.com Subsequent collapse of this intermediate cleaves the ester bond, opening the ring. This results in a single molecule containing both a carboxylate and a hydroxyl group, known as a hydroxy acid (after an acidic workup). masterorganicchemistry.com

Influence of Oxane Ring on Ester Hydrolysis Kinetics and Thermodynamics

Steric Hindrance : The quaternary carbon atom (C4) to which both ester groups are attached is sterically hindered. This crowding can impede the approach of a nucleophile (water or hydroxide) to the carbonyl carbons, potentially slowing the rate of both acid- and base-catalyzed hydrolysis compared to less substituted esters.

Electronic Effects : The oxygen atom within the oxane ring is an ether linkage. Ether oxygens can exert an electron-withdrawing inductive effect due to oxygen's high electronegativity. This effect can influence the electron density at the nearby carbonyl carbons. Research on thioether esters has shown that the proximity of a heteroatom can make the ester linkage more susceptible to hydrolysis. researchgate.net Conversely, the ether oxygen might also participate in intramolecular interactions that could stabilize or destabilize the transition state.

Conformational Rigidity : The cyclic nature of the oxane ring restricts conformational freedom compared to an acyclic analogue. This rigidity can affect the orientation of the ester groups and influence the activation energy required to achieve the tetrahedral transition state during hydrolysis.

Nucleophilic and Electrophilic Reactivity

Beyond hydrolysis, the ester functionalities of this compound are key centers for various nucleophilic substitution reactions.

Reactions at the Ester Carbonyl Centers

The carbonyl carbons of the methyl ester and the propanoyloxy group are electrophilic and can be attacked by a range of nucleophiles.

| Reaction Type | Nucleophile | Products | Mechanism Summary |

| Transesterification | Alcohol (R'-OH) | A new ester and an alcohol. wikipedia.org | Acid or base-catalyzed exchange of the alkoxy group of the ester with that of the attacking alcohol. wikipedia.orgmasterorganicchemistry.com |

| Aminolysis | Ammonia (B1221849) (NH₃) or Amine (R'-NH₂) | An amide and an alcohol. wikipedia.orgchemistrysteps.com | Nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate that eliminates the alkoxy group. wikipedia.orgfiveable.me |

| Reduction | Hydride (H⁻) from LiAlH₄ | Two primary alcohols (after workup). ucalgary.camasterorganicchemistry.com | The first hydride attack forms a tetrahedral intermediate which collapses to an aldehyde; a second hydride attack reduces the aldehyde to an alcohol. ucalgary.cabookfere.com |

Transesterification : This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orglibretexts.org For this compound, reaction with an excess of a different alcohol (e.g., ethanol) would lead to the substitution of the methyl or propanoyl group's alkoxy component. masterorganicchemistry.com

Aminolysis : Reaction with ammonia or a primary/secondary amine can convert the ester groups into amides. wikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism similar to hydrolysis but with an amine as the nucleophile. chemistrysteps.comfiveable.me

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups. masterorganicchemistry.com Each ester is reduced to a primary alcohol. ucalgary.ca The reaction proceeds through an aldehyde intermediate which is further reduced. bookfere.comchemistrysteps.com Therefore, the reduction of this compound would yield a diol originating from the propanoyloxy group and methanol from the methyl carboxylate, along with the core oxane diol structure.

Functional Group Transformations of the Propanoyloxy Moiety

The propanoyloxy group (-OCOC₂H₅) can undergo specific transformations in addition to the general reactions at the carbonyl center. As a leaving group in nucleophilic substitution reactions, the entire 4-propanoyloxyoxane-4-carboxylate anion can be displaced if a suitable reaction occurs at the C4 position of the oxane ring, though this is generally less common.

More typically, the transformations involve the propanoyl part of the moiety. The primary reactions are the same as those for the methyl ester group: hydrolysis to yield propanoic acid, transesterification to yield other propanoate esters, aminolysis to yield propanamide, and reduction to yield 1-propanol. The reactivity of this group is intrinsically linked to the reactivity of carboxylic acid derivatives. libretexts.orgquora.com

Ring-Opening Reactions of the Oxane Core (excluding those related to toxicity/degradation in biological systems)

No specific studies detailing the ring-opening reactions of the oxane core of this compound were identified. In general, the oxane (tetrahydropyran) ring is a relatively stable saturated heterocycle. Ring-opening reactions typically require harsh conditions or the presence of activating functional groups. For unsubstituted or alkyl-substituted oxanes, reactions often proceed under strongly acidic conditions, which can lead to cleavage of the ether bond. A plausible, though unverified, mechanism for the acid-catalyzed ring-opening of a substituted tetrahydropyran (B127337) involves protonation of the ring oxygen, followed by nucleophilic attack on an adjacent carbon. researchgate.net The regioselectivity of such an attack would be influenced by steric and electronic factors of the substituents on the ring. The presence of the quaternary center at the 4-position in this compound might influence the reaction pathways, but without experimental data, any proposed mechanism remains speculative.

Rearrangement Reactions

No literature detailing rearrangement reactions specifically involving this compound could be located. Rearrangement reactions in organic chemistry are diverse and are often prompted by the formation of reactive intermediates such as carbocations, carbenes, or radicals. berhamporegirlscollege.ac.inwiley-vch.de For a molecule like this compound, potential rearrangements could theoretically be initiated at various positions, but these are highly dependent on the specific reagents and reaction conditions. Photochemical conditions, for instance, can induce rearrangements in heterocyclic systems. rsc.org However, without any experimental basis for this specific compound, a discussion of potential rearrangement pathways would be entirely theoretical.

Metal-Catalyzed Transformations (excluding those relevant to clinical applications)

While metal-catalyzed transformations are a cornerstone of modern synthetic chemistry, no specific examples involving this compound as a substrate were found in the searched literature. uic.edu

There are no published reports on the metal-catalyzed cross-coupling reactions at either the ester or the oxane positions of this compound. Cross-coupling reactions are powerful C-C and C-heteroatom bond-forming reactions, typically requiring an organometallic catalyst (often palladium, nickel, or copper-based) and a suitable leaving group (like a halide) or an activated C-H bond. rsc.orgresearchgate.net The direct use of ester groups in cross-coupling reactions is a more recent development and often requires specific catalytic systems to activate the C-O bond. acs.org Similarly, C-H activation of an oxane ring is possible but would likely face challenges in terms of selectivity. Without experimental data, it is not possible to provide specific conditions or outcomes for this compound.

No specific methods for the catalytic reduction of the ester group in this compound have been reported. The catalytic reduction of esters to alcohols is a fundamental transformation, often accomplished using metal hydrides or, more recently, through catalytic hydrogenation with molecular hydrogen. udg.eduresearchgate.net Catalysts based on ruthenium, nickel, and other transition metals have been developed for this purpose. nih.govchemrxiv.org The choice of catalyst and reaction conditions can influence the chemoselectivity, especially in a molecule with multiple functional groups like this compound. However, in the absence of specific experimental work on this substrate, any discussion of catalyst performance or reaction efficiency would be speculative.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Elemental Composition

High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental formula of a compound. For methyl 4-propanoyloxane-4-carboxylate (C₁₀H₁₆O₄), HRMS provides an exact mass measurement, which can be used to confirm its elemental composition.

Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is expected to form a protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation between ions of very similar mass-to-charge ratios, providing a high degree of confidence in the assigned elemental formula.

Fragment Analysis:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a significant fragment ion corresponding to the loss of 31 mass units.

Loss of the methyl carboxylate group (-COOCH₃): A cleavage of this ester group would lead to a fragment from the loss of 59 mass units.

Cleavage of the propanoyl group (-COC₂H₅): The loss of the propanoyl group would generate a fragment corresponding to a loss of 57 mass units.

Ring-opening fragmentation: The oxane ring can undergo characteristic cleavage, leading to various smaller fragments.

A hypothetical HRMS fragmentation data table is presented below to illustrate the expected major fragments and their precise masses.

| Fragment Ion | Proposed Structure | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₇O₄⁺ | 201.1127 |

| [M-OCH₃]⁺ | C₉H₁₃O₃⁺ | 169.0865 |

| [M-COOCH₃]⁺ | C₈H₁₃O₂⁺ | 141.0916 |

| [M-COC₂H₅]⁺ | C₇H₁₁O₃⁺ | 143.0708 |

This table is illustrative and based on predicted fragmentation patterns. Actual experimental data may vary.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of a molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While specific spectra for this compound are not publicly available, the application of standard 2D NMR experiments would be crucial for its structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would show correlations between the ethyl protons of the propanoyl group and the methylene (B1212753) protons within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is instrumental in assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular skeleton. Key HMBC correlations would be expected between the methyl protons of the ester and the quaternary carbon at position 4, as well as between the protons of the propanoyl group and the same quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the propanoyl and methyl carboxylate groups.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on standard chemical shift ranges for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ester) | - | ~172 |

| C=O (Ketone) | - | ~210 |

| C4 (Quaternary) | - | ~85 |

| O-CH₂ (Oxane) | ~3.6 - 4.0 | ~65 - 70 |

| C-CH₂-C (Oxane) | ~1.7 - 2.1 | ~30 - 35 |

| -COOCH₃ | ~3.7 | ~52 |

| -COCH₂CH₃ | ~2.4 | ~36 |

| -COCH₂CH₃ | ~1.1 | ~8 |

These are estimated chemical shift ranges. Actual values will depend on the solvent and experimental conditions.

Dynamic NMR for Conformational Analysis of the Oxane Ring

The six-membered oxane ring in this compound is not static and will exist in a conformational equilibrium, primarily between two chair conformations. Dynamic NMR (DNMR) is a technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational interconversion increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the ring flip can be calculated. This provides valuable insight into the flexibility and conformational preferences of the oxane ring, which can be influenced by the bulky substituents at the C4 position. The presence of two substantial groups, propanoyl and methyl carboxylate, at the same carbon atom would likely have a significant impact on the ring's conformational dynamics.

X-ray Crystallography for Solid-State Structure Determination

Unambiguous determination of the three-dimensional structure of a molecule in the solid state is achieved through single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of this compound, provided that a suitable single crystal can be grown.

The resulting crystal structure would definitively establish the spatial arrangement of the propanoyl and methyl carboxylate groups relative to the oxane ring. It would also reveal details of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice. Although no published crystal structure for this specific compound is currently available, data for structurally related substituted oxane carboxylates often reveal chair conformations for the oxane ring with bulky substituents occupying equatorial positions to minimize steric strain.

A hypothetical table of key crystallographic parameters that would be obtained from such a study is shown below.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.3 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

This table contains hypothetical data for illustrative purposes.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For this compound, high-performance liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a highly sensitive and versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would typically be employed for purity analysis. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector would likely be used for detection, given the presence of the carbonyl chromophores.

The purity of a sample can be determined by integrating the peak area of the main component and any impurities. A high-purity sample would exhibit a single, sharp peak with minimal or no other signals.

Isomer Separation:

The C4 carbon of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), would be necessary to separate these enantiomers. The choice of CSP and mobile phase is critical for achieving enantiomeric resolution. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). The ability to separate the enantiomers is crucial for any potential pharmaceutical or biological applications, as different enantiomers can have vastly different activities.

A sample data table from a hypothetical HPLC purity analysis is presented below.

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 5.8 | 99.5 | This compound |

| 2 | 7.2 | 0.5 | Impurity A |

This is a sample data table illustrating a high-purity sample. Actual results would depend on the synthesis and purification process.

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds within a sample. semanticscholar.orgjmchemsci.com The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. jmchemsci.com In the context of synthesizing complex organic molecules like this compound, GC-MS is indispensable for ensuring the purity of the final product. It excels at detecting trace levels of volatile impurities, such as residual solvents from the reaction or purification process, unreacted starting materials, and low-molecular-weight byproducts that could compromise the compound's integrity and quality.

The process begins with the injection of the sample into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. rjptonline.org The separation of components is achieved based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times. As each separated component elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by electron impact, which causes the molecule to fragment into characteristic, predictable patterns of ions. The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular "fingerprint." By comparing this spectrum to extensive libraries of known compounds, such as the one maintained by the National Institute of Standards and Technology (NIST), or by interpreting the fragmentation pattern, a confident identification of the impurity can be made. who.int

In the production of this compound, a number of potential volatile impurities and byproducts could arise from the synthetic pathway. For instance, common solvents used in esterification and acylation reactions (e.g., Toluene, Tetrahydrofuran) or the alcohol used for esterification (Methanol) could remain in the final product. Furthermore, side reactions such as elimination or rearrangement can lead to the formation of volatile byproducts. GC-MS analysis provides the necessary sensitivity to detect and identify these species, even at parts-per-million levels.

Detailed research findings from a hypothetical GC-MS analysis of a production batch of this compound might yield a chromatogram with several peaks. The largest peak would correspond to the main product, while smaller peaks would represent impurities. The data collected from such an analysis can be systematically organized to aid in process optimization and quality control.

Interactive Data Table: Illustrative GC-MS Analysis of Impurities in a this compound Sample

The following table represents potential findings from a GC-MS analysis, demonstrating how the technique is used to identify volatile byproducts and impurities. The identified compounds are based on plausible side reactions and residual materials from a hypothetical synthesis.

| Retention Time (min) | Key Ion Fragment (m/z) | Tentative Identification | Potential Source |

|---|---|---|---|

| 3.45 | 31 | Methanol (B129727) | Residual solvent from esterification |

| 5.82 | 91, 92 | Toluene | Residual reaction solvent |

| 7.11 | 71, 43 | Tetrahydrofuran (THF) | Residual reaction solvent |

| 9.54 | 57, 29 | Propanoyl chloride | Unreacted starting material |

| 12.30 | 84, 55 | Methyl 3,4-dihydro-2H-pyran-4-carboxylate | Dehydration byproduct |

Theoretical and Computational Studies of Methyl 4 Propanoyloxane 4 Carboxylate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Methyl 4-propanoyloxane-4-carboxylate dictates its fundamental chemical properties and reactivity. A thorough analysis would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic energy and the spatial distribution of its electrons. readthedocs.ioacs.org

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. acs.org

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by translating the complex molecular orbitals into a more intuitive Lewis-like bonding picture. uni-muenchen.denumberanalytics.comresearchgate.net This method allows for the quantification of orbital interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals, which can significantly influence the molecule's stability and geometry.

Hypothetical Data on Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined in a computational study.

Conformational Analysis of the Oxane Ring and Ester Rotamers

The six-membered oxane ring of this compound is not planar and can adopt several conformations, with the chair form generally being the most stable. libretexts.orgwikipedia.orgallen.in The presence of two substituents on the same carbon atom (C4) introduces interesting conformational considerations.

Energy Minimization and Conformational Sampling

Computational methods are employed to perform energy minimization and conformational sampling to identify the most stable three-dimensional arrangements of the molecule. The primary conformations of the oxane ring that would be investigated include the chair, boat, and twist-boat forms. allen.inwikipedia.org For each of these, the relative energies would be calculated to determine their populations at equilibrium. The chair conformation is typically the global minimum due to its staggered arrangement of bonds, which minimizes torsional strain. libretexts.org

Furthermore, the rotation of the methyl carboxylate and propanoyloxy groups around their respective bonds (ester rotamers) would be systematically studied to find the lowest energy orientations. msu.edu These rotational barriers are influenced by steric hindrance and electronic effects.

Hypothetical Relative Energies of Oxane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Note: This table presents hypothetical energy values relative to the most stable chair conformation, based on typical values for cyclohexane (B81311) and its derivatives.

Influence of Substituents on Ring Conformation

The propanoyloxy and methyl carboxylate substituents at the C4 position significantly influence the conformational preference of the oxane ring. In a chair conformation, these substituents can occupy either axial or equatorial positions. However, due to the geminal disubstitution pattern, one substituent will likely have a more pronounced steric interaction with the axial hydrogens at the C2 and C6 positions.

Computational studies on substituted cyclohexanes have shown that bulky substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. acs.org A detailed computational analysis of this compound would quantify these steric clashes and determine the precise energetic preference for the orientation of the substituents.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is instrumental in mapping out the potential reaction pathways of a molecule, identifying transition states, and calculating activation energies.

Elucidation of Hydrolysis Mechanisms

The hydrolysis of the ester functional groups in this compound is a key reaction that can be modeled computationally. The most common mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. furman.edumonash.edu This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the leaving group.

Computational modeling of this reaction would involve:

Locating the transition state: The geometry and energy of the transition state for the nucleophilic attack and the breakdown of the tetrahedral intermediate would be calculated. quantumatk.com

Calculating the activation energy: The energy difference between the reactants and the transition state determines the activation energy, which is a key indicator of the reaction rate. nih.gov

Hypothetical Activation Energies for Ester Hydrolysis

| Ester Group | Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Methyl Carboxylate | Formation of Tetrahedral Intermediate | 15.2 |

| Propanoyloxy | Formation of Tetrahedral Intermediate | 16.5 |

Note: This data is hypothetical and illustrates that different ester groups within the same molecule can have different reactivities.

Investigation of Cyclization Reaction Energetics

The structure of this compound also presents the possibility of intramolecular cyclization reactions under certain conditions. For instance, a reaction could potentially occur between the carbonyl oxygen of one group and the carbonyl carbon of the other, or involve other reactive centers within the molecule.

Computational chemistry can be used to explore the feasibility of such cyclization pathways. researchgate.netnih.govnih.gov This would involve proposing plausible reaction coordinates and then calculating the potential energy surface along these paths. By identifying the transition states and intermediates, the activation barriers for these cyclization reactions can be determined. researchgate.net A high activation barrier would suggest that the reaction is unlikely to occur under normal conditions.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic properties for a molecule like this compound would typically involve quantum mechanical calculations. Density Functional Theory (DFT) is a common and powerful method for this purpose. nih.goveurekaselect.com

To predict Nuclear Magnetic Resonance (NMR) chemical shifts, a computational chemist would first determine the molecule's most stable three-dimensional structure through geometry optimization calculations. comporgchem.com Following this, the magnetic shielding tensors for each nucleus (¹H and ¹³C) would be calculated. These values are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be enhanced by considering the solvent environment, often modeled using methods like the Polarizable Continuum Model (PCM). comporgchem.com

For the prediction of vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, the same optimized molecular geometry would be used. The calculations would determine the second derivatives of the energy with respect to the atomic positions, which yields the force constants for the molecular vibrations. These force constants are then used to calculate the vibrational frequencies. These frequencies correspond to specific molecular motions, such as C-H stretching, C=O stretching of the ester and propanoyl groups, and various bending and rocking motions within the oxane ring. libretexts.org

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxane Ring CH₂ | Data not available | Data not available |

| Quaternary C4 | Data not available | Data not available |

| Methyl (Ester) | Data not available | Data not available |

| Propanoyl CH₂ | Data not available | Data not available |

| Propanoyl CH₃ | Data not available | Data not available |

| Carbonyl (Ester) | Data not available | Data not available |

| Carbonyl (Propanoyl) | Data not available | Data not available |

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | Data not available |

| C=O Stretch (Ester) | Data not available |

| C=O Stretch (Ketone) | Data not available |

| C-O-C Stretch (Oxane Ether) | Data not available |

| C-O Stretch (Ester) | Data not available |

| CH₂ Bend/Scissor | Data not available |

Intermolecular Interactions and Self-Assembly Propensities (if any)

The study of intermolecular interactions for this compound would investigate how individual molecules interact with each other. These interactions are crucial for understanding the physical properties of the compound, such as its boiling point, solubility, and crystal structure.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze the nature and strength of these non-covalent interactions. mdpi.com The analysis would decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. mdpi.com Given the structure of this compound, key interactions would likely include:

Dipole-dipole interactions: Arising from the polar C=O bonds of the ester and propanoyl groups and the C-O bonds within the oxane ring.

The potential for self-assembly would depend on the balance of these intermolecular forces. The shape of the molecule and the distribution of polar and non-polar regions would dictate how molecules might arrange themselves into larger, ordered structures. Molecular dynamics (MD) simulations could be employed to simulate the behavior of a large number of molecules over time, providing insights into potential self-assembly motifs in the liquid or solid state. However, without specific research, any discussion of self-assembly remains purely speculative.

Applications and Advanced Materials Science Contexts

Theoretical Role as a Versatile Synthetic Building Block in Complex Chemical Synthesis

The hypothetical structure of methyl 4-propanoyloxane-4-carboxylate, containing both an ester and a cyclic ether (oxane) functional group, suggests it could serve as a versatile building block in the synthesis of complex organic molecules. The ester group provides a handle for various transformations such as hydrolysis, transesterification, or reduction to an alcohol. The oxane ring, a tetrahydropyran (B127337) structure, could be a target for ring-opening reactions, leading to linear chains with defined stereochemistry, depending on the substitution pattern.

In principle, this compound could be utilized in multi-step syntheses to introduce specific structural motifs into larger, more complex molecules. For instance, the carboxylate group could be converted into other functional groups, enabling its incorporation into a wider array of molecular architectures. The inherent chirality of a substituted oxane ring could also be exploited in asymmetric synthesis to produce enantiomerically pure compounds. However, without experimental data, its reactivity and suitability for such synthetic strategies remain purely speculative.

Postulated Potential as a Precursor in Polymer Chemistry

The bifunctional nature of this compound suggests a theoretical utility in polymer chemistry, where monomers with multiple reactive sites are essential for building diverse polymeric structures.

Hypothetical Monomer for Specialty Poly(esters) or Poly(ethers)

If the oxane ring can be opened through a ring-opening polymerization (ROP) mechanism, this compound could potentially serve as a monomer. The resulting polymer would feature a repeating unit containing a pendant methyl ester group. This could lead to the formation of specialty polyesters with tunable properties. For example, the ester side chains could be post-polymerization modified to introduce other functionalities, altering the polymer's solubility, thermal properties, or chemical resistance.

Alternatively, if the ester group is transformed into a hydroxyl group, the molecule could act as a diol in condensation polymerization reactions with dicarboxylic acids to form polyesters, or with other appropriate monomers to form polyethers. The specific characteristics of such polymers would be highly dependent on the reaction conditions and the co-monomers used.

Conceptual Cross-linking Agent for Advanced Materials

With two distinct functional groups, this compound could theoretically be developed into a cross-linking agent. For instance, after incorporation into a polymer backbone via one of its functional groups, the remaining group could be used to form covalent bonds between polymer chains. This cross-linking process is fundamental to the creation of thermosetting polymers and elastomers, which are known for their enhanced mechanical strength, thermal stability, and solvent resistance. The density of cross-links, which could be controlled by the concentration of this hypothetical agent, would allow for the fine-tuning of the final material's properties.

Speculative Applications in Supramolecular Chemistry and Host-Guest Systems

The structure of this compound, featuring both hydrogen bond accepting (the ester and ether oxygens) and potentially hydrogen bond donating (if hydrolyzed) sites, suggests a theoretical capacity to participate in non-covalent interactions. These interactions are the foundation of supramolecular chemistry.

It is conceivable that this molecule could be integrated into larger molecular scaffolds designed to act as hosts in host-guest systems. The oxane ring could provide a rigid or semi-rigid structural element, while the ester group could be modified to create specific binding sites for guest molecules. Such systems are of interest for applications in sensing, catalysis, and controlled release. The design of ligands incorporating this moiety could lead to complexes with specific metal ions, where the oxane and carboxylate oxygens act as coordination sites.

Exploratory Thoughts on Catalysis and Ligand Design

While there is no evidence to support this, one could speculate on the role of this compound in catalysis and ligand design. If the ester group were to be modified, for instance, to include a phosphine or an amine, the resulting molecule could act as a ligand for transition metal catalysts. The oxane ring could influence the steric environment around the metal center, potentially impacting the catalyst's activity and selectivity. The design of such ligands is a key aspect of developing new and more efficient catalytic processes for a wide range of chemical transformations.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The primary challenge in studying this molecule is its synthesis. The creation of the 4,4-disubstituted oxane core is not trivial. Future research will need to focus on developing stereocontrolled and efficient methods to construct this sterically congested quaternary center.

A key precursor would likely be Methyl 4-hydroxyoxane-4-carboxylate nih.gov. The synthesis of this precursor itself is a challenge, with potential routes including modifications of the Prins cyclization or hetero-Diels-Alder reactions. rsc.orgresearchgate.net Once obtained, the final propanoylation step would need to be optimized.

Alternative and more convergent strategies could be explored, representing a significant area for synthetic innovation. These might include:

Tandem Cyclization/Functionalization: Investigating one-pot reactions where the oxane ring is formed and the C4 position is dually functionalized simultaneously. For instance, a Michael addition of a suitable pronucleophile to a δ-hydroxy-α,β-unsaturated ester, followed by intramolecular cyclization, could be a viable approach. acs.org

Ring-Closing Metathesis (RCM): Utilizing RCM of a highly functionalized diene, followed by dihydroxylation and protection/functionalization, could offer a flexible route to the oxane core. rsc.org

Palladium-Catalyzed Approaches: Oxidative Heck redox-relay strategies, which have been used for synthesizing 2,6-trans-tetrahydropyrans, could be adapted for the construction of these more complex 4,4-disubstituted systems. acs.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Challenges |

| Linear Synthesis via Hydroxy-ester | Methyl 4-hydroxyoxane-4-carboxylate | Acylation | Synthesis of the hydroxy-ester precursor; potential for side reactions. |

| Tandem Knoevenagel/Michael Addition | β-ketoesters, aldehydes | Domino reaction | Diastereoselective control of multiple stereocenters. acs.org |

| Intramolecular Cyclization | ζ-mesyloxy α,β-unsaturated esters | SN2 cyclization | Synthesis of complex linear precursors; control of cis/trans selectivity. acs.org |

| Prins Cyclization | Homoallylic alcohols, aldehydes | Acid-catalyzed cyclization | Controlling the formation of the quaternary center and preventing elimination. researchgate.netorganic-chemistry.org |

Exploration of Unprecedented Reactivity Patterns of the Oxane-Ester Core

The dense arrangement of functional groups in Methyl 4-propanoyloxane-4-carboxylate suggests a rich and potentially unique reactivity profile. The central quaternary carbon is flanked by two ester groups and is part of a cyclic ether, creating a complex electronic and steric environment.

Future research should investigate:

Selective Hydrolysis/Transesterification: The differential reactivity of the methyl ester versus the propanoyl ester could be exploited for selective transformations, providing access to a range of functionalized oxane derivatives. youtube.com The steric hindrance and electronic effects of the oxane ring may lead to unexpected selectivity.

Ring-Opening Reactions: While tetrahydropyrans are generally stable cyclic ethers, the presence of the geminal diester groups could activate the ring towards nucleophilic or electrophilic ring-opening. acs.orgresearchgate.netyoutube.com This could provide a novel pathway to highly functionalized linear polyether structures. For instance, treatment with strong Lewis acids might induce ring cleavage. acs.org

Decarboxylative Reactions: The geminal diester moiety may undergo interesting decarboxylative functionalization reactions, potentially leading to the formation of novel spirocyclic compounds or functionalized dihydropyrans.

Reactivity with Organometallics: The reaction with powerful nucleophiles like Grignard or organolithium reagents could lead to either addition to the ester groups or potentially ring-opening, depending on the reaction conditions. youtube.com

Advanced Computational Studies for Predictive Design

Given the novelty of the target molecule, computational chemistry offers a powerful tool for predicting its properties and reactivity, thereby guiding experimental efforts. nih.gov

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure and the conformational flexibility of the oxane ring, which will be crucial for understanding its reactivity and potential interactions in a biological or materials context.

Reaction Mechanism Simulation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for the proposed synthetic routes and reactivity patterns. researchgate.net This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the synthesized molecule and any subsequent products.

Electronic Structure Analysis: Investigating the electronic properties, such as the distribution of charge and the nature of the frontier molecular orbitals (HOMO/LUMO), to predict sites of reactivity. nih.gov

Integration into New Generations of Advanced Materials with Tunable Properties

The unique structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

Future research in this area could focus on:

Polyester (B1180765) and Polyether Synthesis: The molecule could serve as a monomer or a cross-linking agent in polymerization reactions. Selective hydrolysis of one ester group could yield a hydroxy-acid or a diol-acid equivalent, which could then be incorporated into polyester backbones. Ring-opening polymerization could lead to novel polyethers with regularly spaced functional pendants. rsc.org

Functional Polymers for Biomedical Applications: The incorporation of this motif into biocompatible polymers, such as tyrosine-derived polyarylates, could be explored. acs.org The ester groups offer handles for further functionalization, and the oxane ring could influence the polymer's solubility, degradability, and mechanical properties. nih.gov

Silicon-Containing Hybrid Materials: The molecule could be functionalized with silane (B1218182) coupling agents and integrated into silicone or polysiloxane networks. mdpi.commdpi.com This could lead to the development of new hybrid organic-inorganic materials with enhanced thermal stability or specific surface properties.

The potential properties of polymers derived from this monomer are summarized in the table below.

| Polymer Type | Potential Polymerization Route | Key Feature from Monomer | Potential Tunable Properties |

| Polyesters | Polycondensation after selective hydrolysis | Pendant ester/hydroxyl groups | Degradability, hydrophilicity, drug conjugation sites. |

| Polyethers | Ring-opening polymerization | Functional side chains | Flexibility, thermal stability, ion-binding capacity. nih.gov |

| Hybrid Materials | Grafting onto silicone backbones | Polar functional groups | Surface energy, adhesion, biocompatibility. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 4-propanoyloxane-4-carboxylate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store the compound in a cool, dry environment away from oxidizing agents.

- Waste disposal must follow institutional guidelines for organic solvents and esters. Segregate waste and collaborate with certified waste management services for neutralization .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer :

- Esterification : React 4-propanoyloxane-4-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Protection/Deprotection : Protect the carboxyl group as a methyl ester early in multi-step syntheses, followed by functionalization of the oxane ring.

- Table: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 12h | 65–75 | ≥95% |

| Purification | Column chromatography (SiO₂, EtOAc/hexane 3:7) | - | 99% |

Q. How can chromatographic techniques optimize purification of this compound?

- Methodological Answer :

- Normal-Phase Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate ester byproducts.

- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase for high-purity isolation.

- Monitor UV absorption at 210–220 nm for detection. Adjust pH to 3–4 with acetic acid to minimize tailing .

Advanced Research Questions

Q. How can conformational analysis of the oxane ring in this compound be performed computationally?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-31G* basis set) to evaluate chair vs. boat conformers.

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortion. Use software like Mercury (Cambridge Crystallographic Data Centre) to analyze crystallographic data .

- Table: Conformational Energy Differences

| Conformer | Energy (kcal/mol) | Dominant Puckering Parameter (θ, φ) |

|---|---|---|

| Chair | 0.0 | θ = 5°, φ = 0° |

| Boat | +2.3 | θ = 45°, φ = 180° |

Q. What crystallographic strategies resolve ambiguities in this compound’s structure?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution single-crystal X-ray diffraction.

- Refinement : Apply SHELXL for small-molecule refinement. Validate hydrogen bonding with Olex2 or PLATON.

- Visualization : Generate ORTEP diagrams (ORTEP-III) to illustrate thermal ellipsoids and intermolecular interactions .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts (e.g., ester carbonyl at ~170 ppm) with X-ray bond lengths (C=O: ~1.21 Å).

- Dynamic Effects : Use VT-NMR to assess conformational flexibility causing discrepancies between solution and solid-state data.

- Error Analysis : Quantify crystallographic R-factors (<5% for high confidence) and NMR signal-to-noise ratios (>20:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.